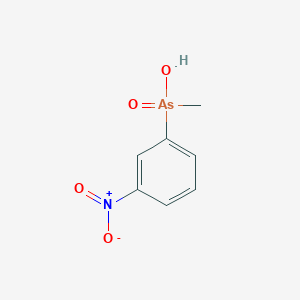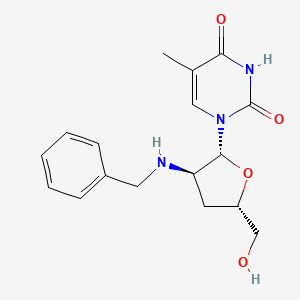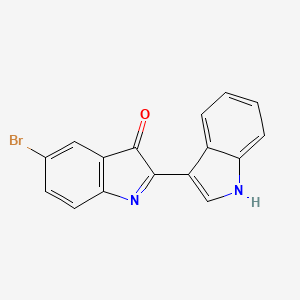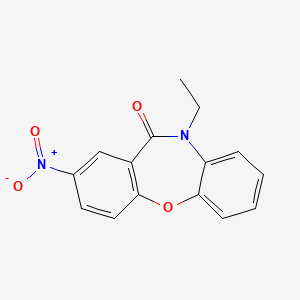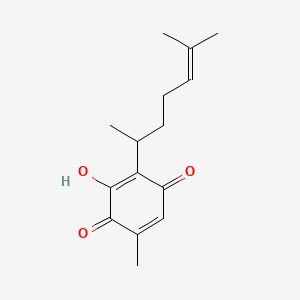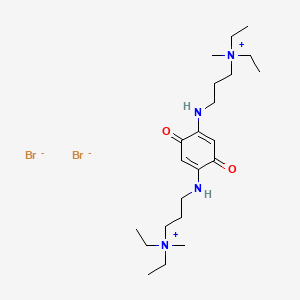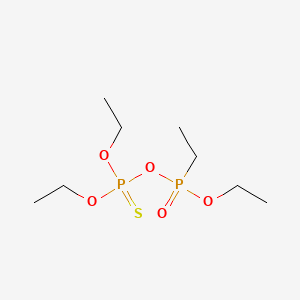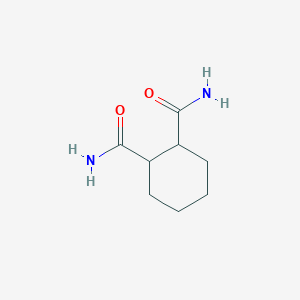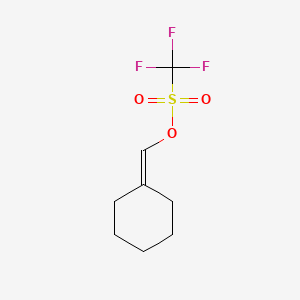
Cyclohexylidenemethyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylidenemethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H11F3O3S It is known for its unique structure, which includes a cyclohexylidene group attached to a trifluoromethanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylidenemethyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of cyclohexylideneacetaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylidenemethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Addition Reactions: The double bond in the cyclohexylidene group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile, under mild to moderate temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while addition reactions could result in various cyclohexylidene derivatives.
Applications De Recherche Scientifique
Cyclohexylidenemethyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of cyclohexylidenemethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl trifluoromethanesulfonate: Similar in structure but lacks the cyclohexylidene group.
Tetrabutylammonium triflate: Contains a triflate group but has a different cationic component.
Difluoromethyl trifluoromethanesulfonate: Similar in reactivity but has different substituents.
Uniqueness
Cyclohexylidenemethyl trifluoromethanesulfonate is unique due to its combination of a cyclohexylidene group and a trifluoromethanesulfonate ester. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable in specialized applications.
Propriétés
Numéro CAS |
53282-32-9 |
|---|---|
Formule moléculaire |
C8H11F3O3S |
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
cyclohexylidenemethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |
Clé InChI |
GCBOFZACDIPPCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




